Scientific Field: Biochemistry and Pharmacology
Application Summary: This compound has been studied for its potential antioxidant and antibacterial properties. The research focuses on synthesizing novel benzamide compounds and evaluating their biological activities.
Methods of Application: The compounds were synthesized from specific acids and amine derivatives, followed by purification and characterization using spectroscopic methods such as IR, 1H NMR, and 13C NMR. The antioxidant activity was assessed through total antioxidant capacity, free radical scavenging, and metal chelating activities.
Results: Some synthesized compounds exhibited significant antioxidant and metal chelating activities, surpassing standard controls. The antibacterial activity was tested against various gram-positive and gram-negative bacteria, showing promising results compared to control drugs .
Scientific Field: Neuropharmacology
Application Summary: Derivatives of the compound have been explored as potential treatments for Alzheimer’s disease due to their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Methods of Application: Hydrazone derivatives were synthesized and characterized, then assessed for AChE and BChE inhibition via in vitro analysis. Density functional theory calculations and docking studies were also performed.
Results: Some derivatives showed IC50 values comparable to the standard drug donepezil, indicating strong potential as anti-Alzheimer’s agents. Additionally, certain compounds demonstrated selective inhibition against BChE and notable antioxidant activities .
Scientific Field: Polymer Chemistry
Application Summary: N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives, related to the compound , have been used as photoinitiators for polymerization processes under LED light.
Methods of Application: The derivatives were synthesized with different substituents and tested as one-component free radical photoinitiators. They were also incorporated into multi-component systems for both free radical and cationic photopolymerization.
Results: The systems demonstrated high efficiency under various LED wavelengths, achieving final conversions higher than 60%. They were also effective for the synthesis of interpenetrated polymer networks and adaptable for 3D printing applications .
Scientific Field: Environmental Chemistry
Application Summary: The compound has been involved in green chemistry applications, aiming to reduce environmental impact through sustainable chemical processes.
Methods of Application: One example includes the synthesis of complexes through ion-associate reactions at room temperature, avoiding the use of harmful solvents or high-energy conditions.
Scientific Field: Organic Chemistry and Drug Development
Application Summary: Boronic acid derivatives of benzamide compounds, such as “N-[2-(N′,N′-Dimethylamino)ethyl]benzamide-3-boronic acid, pinacol ester,” are crucial in the design of proteasome inhibitors which are used in cancer therapy.
Methods of Application: These derivatives are synthesized and then tested for their ability to inhibit the proteasome, a protein complex that degrades unneeded or damaged proteins. The inhibitory activity is measured using biochemical assays.
Results: The boronic acid derivatives have shown promising results in preclinical studies, with some compounds demonstrating significant inhibitory activity against the proteasome, leading to the death of cancer cells .
Scientific Field: Neurochemistry
Application Summary: Hydrazone derivatives of benzamide compounds have been investigated for their potential as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in Alzheimer’s disease.
Methods of Application: The compounds are synthesized and characterized using spectroscopic techniques. Their inhibitory effects on AChE and BChE are evaluated through in vitro assays, along with cytotoxicity studies to assess safety.
Results: Some derivatives have shown IC50 values comparable to standard drugs like donepezil, indicating their potential as effective treatments for Alzheimer’s disease. Additionally, they have demonstrated good antioxidant activities and acceptable safety profiles .
Scientific Field: Synthetic Chemistry
Application Summary: Ethanolamines, which are structurally related to “2-(dimethylamino)ethyl” moieties, are used in the synthesis of surfactants, emulsifiers, and chemical intermediates.
Methods of Application: These compounds are produced through the reaction of ethylene oxide with ammonia, followed by alkylation with dimethylamine. They are then utilized in various chemical synthesis processes.
Results: Ethanolamines are essential components in the production of detergents, personal care products, and pharmaceuticals, showcasing the versatility of the “2-(dimethylamino)ethyl” group in industrial chemistry .
Scientific Field: Material Science
Application Summary: Benzoate esters, similar to “2-(dimethylamino)ethyl benzoate,” are used in the development of new materials with enhanced properties such as plasticizers and thermal stabilizers.
Methods of Application: These esters are synthesized through esterification reactions and incorporated into polymers to improve flexibility, durability, and resistance to degradation.
Results: The incorporation of benzoate esters into materials has led to the development of products with superior performance characteristics, contributing to advancements in the field of material science .
N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]benzamide is a compound characterized by its unique molecular structure, which includes a dimethylamino group and a phenylcarbonyl moiety attached to a benzamide backbone. This compound has the molecular formula C16H20N2O and is notable for its potential biological activities, particularly in medicinal chemistry. The presence of the dimethylamino group suggests enhanced solubility and bioavailability, making it a candidate for various pharmacological applications.
Research indicates that N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]benzamide may exhibit various biological activities, particularly as an inhibitor of specific enzymes or receptors. Compounds with similar structures have been studied for their roles in:
The synthesis of N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]benzamide typically involves multi-step organic reactions:
These steps can be optimized for yield and purity using various solvents and reaction conditions.
N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]benzamide has potential applications in:
Interaction studies involving N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]benzamide focus on its binding affinity to various biological targets. Techniques such as:
Several compounds share structural similarities with N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]benzamide. Notable examples include:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(2-(diethylamino)ethyl)-benzamide | Diethylamino instead of dimethylamino | Potentially similar anticancer properties |
| 4-amino-N-(2-(dimethylamino)ethyl)-benzamide | Additional amino group on benzene ring | Enhanced biological activity against certain cancers |
| N-(4-methoxyphenyl)-N-(2-(dimethylamino)ethyl)-benzamide | Methoxy substitution on phenyl ring | Altered pharmacokinetics and potency |
These compounds highlight the uniqueness of N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]benzamide through its specific functional groups that may influence its biological activity and therapeutic potential.